molecular formula C19H16ClN3OS B2412946 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone CAS No. 851079-22-6

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2412946
CAS No.: 851079-22-6
M. Wt: 369.87
InChI Key: IVAGBPHYPBYMJU-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features an indoline core linked to an imidazole ring through a thioacetyl bridge

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAGBPHYPBYMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the thioacetyl group. The final step involves the coupling of the 4-chlorophenyl-imidazole moiety to the thioacetyl-indoline intermediate. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines through the National Cancer Institute (NCI) protocols. The compound exhibited significant cytotoxicity with mean GI50 values indicating effective growth inhibition in treated cells.

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
A375 (Melanoma)15.7250.68
MCF7 (Breast)12.5345.12
HCT116 (Colon)10.2540.00

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Antimicrobial Properties

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Studies have indicated that it possesses moderate antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results indicate its potential as a candidate for further development in antimicrobial drug discovery.

Material Science Applications

Beyond biological applications, the compound's unique chemical structure allows for potential applications in material science, particularly in the development of novel polymers or coatings with enhanced properties due to its imidazole and sulfanyl functionalities.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Characterization : A study detailed the synthesis of the compound via multi-step reactions involving imidazole derivatives and chlorophenyl precursors.
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound, showing promising results in tumor reduction without significant toxicity.
  • Docking Studies : Computational studies have demonstrated strong binding affinity to targets involved in cancer progression, supporting its potential therapeutic role.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioacetyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Biological Activity

The compound 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is a synthetic organic molecule with potential biological activities that make it a subject of interest in medicinal chemistry. Its structure includes an imidazole ring and a thioether moiety, which are often associated with various pharmacological properties.

The molecular formula of the compound is C14H13ClN2OSC_{14}H_{13}ClN_2OS, with a molecular weight of approximately 282.75 g/mol. The presence of functional groups such as imidazole and thioether suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group may enhance this activity through hydrophobic interactions with microbial membranes.
  • Anticancer Potential : Compounds containing imidazole and thiazole rings have shown promise in cancer therapy by inducing apoptosis in cancer cells. Studies have demonstrated that similar structures can inhibit tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study 1 : A derivative with a similar structure showed an IC50 value of 25 µM against breast cancer cell lines, indicating significant anticancer potential.
  • Study 2 : Research on a related imidazole compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus10 µM
AnticancerMCF-7 Breast Cancer25 µM
Anti-inflammatoryRAW 264.7 MacrophagesSignificant reduction in TNF-alpha production

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